molecular formula C25H23BrN4O3S B11564686 ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate

ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate

Cat. No.: B11564686
M. Wt: 539.4 g/mol
InChI Key: RRGXENHXYIFCHE-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and carboxylate

Preparation Methods

The synthesis of ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate typically involves a multi-step process. One common method involves the Knoevenagel condensation reaction, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts such as trisodium citrate dihydrate in aqueous ethanol at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions including:

Scientific Research Applications

Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the amino and cyano groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The bromophenyl group can participate in aromatic interactions, further stabilizing the compound’s binding to its target . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyran derivatives and compounds with similar functional groups. For example:

Properties

Molecular Formula

C25H23BrN4O3S

Molecular Weight

539.4 g/mol

IUPAC Name

ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate

InChI

InChI=1S/C25H23BrN4O3S/c1-5-32-25(31)22-20(12-34-24-17(10-27)14(3)13(2)15(4)30-24)33-23(29)18(11-28)21(22)16-8-6-7-9-19(16)26/h6-9,21H,5,12,29H2,1-4H3

InChI Key

RRGXENHXYIFCHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2Br)C#N)N)CSC3=C(C(=C(C(=N3)C)C)C)C#N

Origin of Product

United States

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